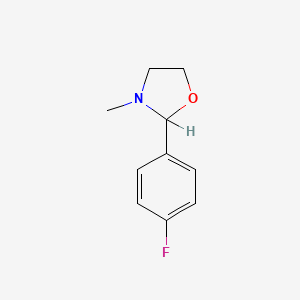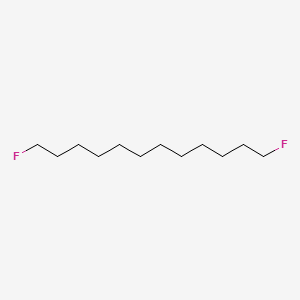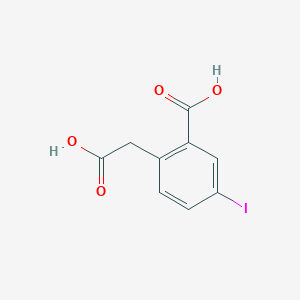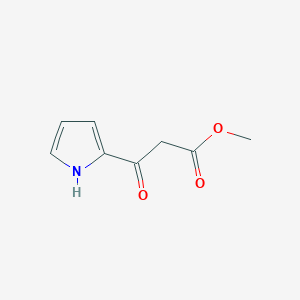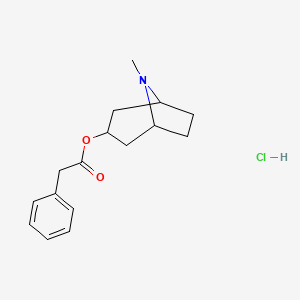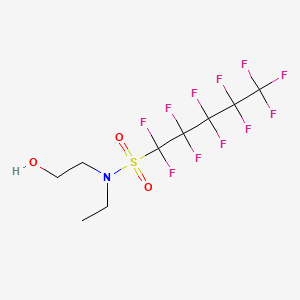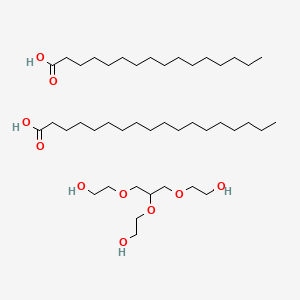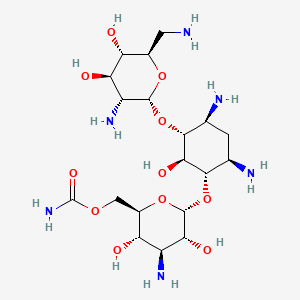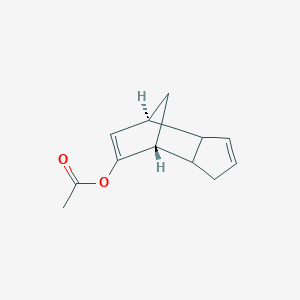
6-Acetoxydicyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of dicyclopentadiene, a compound known for its applications in various chemical processes. The compound is characterized by its unique structure, which includes an acetate group attached to a dicyclopentadiene framework.
Vorbereitungsmethoden
The synthesis of 6-Acetoxydicyclopentadiene typically involves the acetylation of dicyclopentadiene derivatives. One common method includes the reaction of dicyclopentadiene with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve moderate temperatures and controlled reaction times to ensure high yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
6-Acetoxydicyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
6-Acetoxydicyclopentadiene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 6-Acetoxydicyclopentadiene involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of enzymes and receptors involved in these pathways .
Vergleich Mit ähnlichen Verbindungen
6-Acetoxydicyclopentadiene can be compared with other similar compounds such as:
Dicyclopentadiene: The parent compound, which lacks the acetate group, is less reactive in certain chemical reactions.
Acetoxydihydrodicyclopentadiene: A closely related compound with similar properties but different reactivity profiles.
Tricyclo[5.2.1.02,6]dec-3-enyl acetate: Another derivative with a similar structure but distinct chemical behavior
The uniqueness of this compound lies in its specific reactivity and the ability to undergo a wide range of chemical transformations, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
[(1S,7R)-8-tricyclo[5.2.1.02,6]deca-3,8-dienyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,6,8-11H,4-5H2,1H3/t8-,9?,10?,11-/m1/s1 |
InChI-Schlüssel |
NCAKJDRPFIITTK-AGVGLQIMSA-N |
Isomerische SMILES |
CC(=O)OC1=C[C@H]2C[C@@H]1C3C2C=CC3 |
Kanonische SMILES |
CC(=O)OC1=CC2CC1C3C2C=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
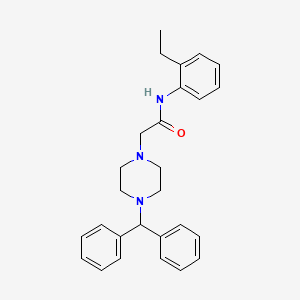
![1-[3,5-Bis(phenylmethoxy)phenyl]-2-ethoxy-2-hydroxy-ethanone](/img/structure/B13420251.png)
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
